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Compound of Interest

Compound Name: 1-Vinyl-1,3-dihydro-isobenzofuran

Cat. No.: B12903484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of substituted isobenzofurans, a

class of heterocyclic compounds of significant interest in medicinal chemistry and materials

science. By presenting key spectroscopic data from various analytical techniques—including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS),

and UV-Visible (UV-Vis) Spectroscopy—this document aims to facilitate the identification,

characterization, and development of novel isobenzofuran derivatives. The information is

compiled from peer-reviewed studies to ensure accuracy and reliability.

Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for different classes of

substituted isobenzofurans, enabling a clear comparison of their electronic and structural

properties.

¹H and ¹³C NMR Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of

substituted isobenzofurans. The chemical shifts (δ) are highly sensitive to the electronic

environment of the nuclei, providing valuable insights into the effects of different substituents.

Table 1: ¹H and ¹³C NMR Data for Selected 3-Substituted Isobenzofuran-1(3H)-ones.[1]
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Compound
Key ¹H NMR Signals (δ,
ppm)

Key ¹³C NMR Signals (δ,
ppm)

3-(pyrimidin-2-ylamino)-2-

benzofuran-1(3H)-one

9.1 (d, J=9.7 Hz, 1H, NH), 7.1

(d, J=9.1 Hz, 1H, CH-N),

Aromatic protons

169.82 (C=O), 161.78 (C-NH),

Aromatic carbons

3-(pyridin-2-ylamino)-2-

benzofuran-1(3H)-one

8.2 (s, 1H, NH), 6.5 (s, 1H,

CH-N), Aromatic protons

171.34 (C=O), 169.67 (C-NH),

Aromatic carbons

3-(1,3-thiazol-2-ylamino)-2-

benzofuran-1(3H)-one

8.9 (d, J=9.1 Hz, 1H, NH), 7.2

(d, J=9.1 Hz, 1H, CH-N),

Aromatic protons

169.41 (C=O), 166.78 (C-NH),

Aromatic carbons

Table 2: ¹H and ¹³C NMR Data for Selected 1-Methoxy-3-aryl-1H-isochromenes.[2]

Compound
Key ¹H NMR Signals (δ,
ppm)

Key ¹³C NMR Signals (δ,
ppm)

1-Methoxy-3-phenyl-1H-

isochromene

7.75 (d, 2H), 7.36-7.15 (m,

7H), 6.55 (s, 1H), 6.08 (s, 1H),

3.54 (s, 3H, OCH₃)

148.4, 133.4, 129.2, 128.5,

127.8, 127.5, 126.0, 125.7,

124.8, 123.8, 123.5, 99.4,

98.7, 54.2 (OCH₃)

3-(4-Chlorophenyl)-1-methoxy-

1H-isochromene

7.77-7.72 (m, 2H), 7.40-7.21

(m, 6H), 6.58 (s, 1H), 6.13 (s,

1H), 3.59 (s, 3H, OCH₃)

148.4, 134.5, 132.9, 129.9,

129.5, 128.7, 127.0, 126.9,

126.0, 125.8, 124.6, 100.7,

99.8, 55.2 (OCH₃)

3-(4-Fluorophenyl)-1-methoxy-

1H-isochromene

7.75-7.72 (m, 2H), 7.40-7.23

(m, 3H), 6.98-6.88 (m, 2H),

6.53 (s, 1H), 6.14 (s, 1H), 3.58

(s, 3H, OCH₃)

163.4 (d, J=247.0 Hz), 149.4,

134.9, 132.5, 132.2 (d, J=9.6

Hz), 128.8, 127.7 (d, J=9.2

Hz), 126.2, 122.9 (d, J=3.0

Hz), 113.8 (d, J=22.9 Hz),

110.9 (d, J=22.4 Hz), 100.1 (d,

J=2.8 Hz), 99.4, 55.3 (OCH₃)

Infrared (IR) Spectroscopic Data
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IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The

lactone carbonyl group in isobenzofuran-1(3H)-ones and the C-O stretches are particularly

informative.

Table 3: Characteristic IR Absorption Bands for 3-Substituted Isobenzofuran-1(3H)-ones.[1]

Compound
C=O Stretch (Lactone)
(cm⁻¹)

N-H Stretch (cm⁻¹)

3-(pyrimidin-2-ylamino)-2-

benzofuran-1(3H)-one
1743 3228

3-(pyridin-2-ylamino)-2-

benzofuran-1(3H)-one
1761 3295

3-(1,3-thiazol-2-ylamino)-2-

benzofuran-1(3H)-one
1755 3280

Aromatic hydrocarbons typically show C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C

stretching in the aromatic ring in the 1600-1400 cm⁻¹ region.[3] The pattern of C-H out-of-plane

bending bands in the 900-675 cm⁻¹ range can be characteristic of the substitution pattern on

the aromatic ring.[3][4]

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compounds, aiding in structural confirmation. A common fragmentation pathway for many

3-substituted isobenzofuran-1(3H)-ones involves the loss of the substituent to form a stable

phthalidyl cation.

Table 4: Key Mass Spectrometry Fragments for 3-Substituted Isobenzofuran-1(3H)-ones.[1]
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Compound Molecular Ion (M⁺) Key Fragment (m/z)

3-(pyrimidin-2-ylamino)-2-

benzofuran-1(3H)-one
227 133 (phthalidyl cation)

3-(pyridin-2-ylamino)-2-

benzofuran-1(3H)-one
226 133 (phthalidyl cation)

3-(1,3-thiazol-2-ylamino)-2-

benzofuran-1(3H)-one
232 133 (phthalidyl cation)

UV-Visible (UV-Vis) Spectroscopic Data
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

The position of the maximum absorption wavelength (λmax) is influenced by the nature of the

substituents and the solvent.

Table 5: UV-Vis Absorption Maxima for 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-

ones in Methanol.[5]

Substituent at 4-position
of phenylamino group

λmax 1 (nm) λmax 2 (nm)

-H 299 255

-CH₃ 303 256

-OCH₃ 304 258

-OH 305 259

-F 300 254

-Cl 304 256

-NO₂ 370 275

-COCH₃ 320 260

The data indicates that electron-donating groups cause a slight bathochromic (red) shift, while

strong electron-withdrawing groups like nitro (-NO₂) lead to a significant bathochromic shift,
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suggesting a more pronounced intramolecular charge transfer (ICT) character.[5]

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of

scientific findings.

General Synthesis of 3-((4-
substituted)phenylamino)isobenzofuran-1(3H)-ones[5]
A solution of the appropriately substituted aniline (5 mmol) in methanol (10 mL) is refluxed with

2-formylbenzoic acid (phthalaldehydic acid) (0.75 g, 5 mmol) for 3 hours in the presence of a

few drops of acetic acid. The progress of the reaction can be monitored by thin-layer

chromatography. After completion, the reaction mixture is cooled, and the resulting solid

product is filtered, washed, and recrystallized to afford the pure compound.

Spectroscopic Characterization Methods
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher

field spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with

tetramethylsilane (TMS) as the internal standard.[1][2]

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared

(FTIR) spectrophotometer.[1] Samples can be prepared as potassium bromide (KBr) discs or

analyzed using an Attenuated Total Reflectance (ATR) accessory.[1][6]

Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often using

electron ionization (EI) or electrospray ionization (ESI) techniques.[1][7]

UV-Vis Spectroscopy: UV-Vis absorption spectra are measured using a spectrophotometer in

a suitable solvent, such as methanol or dichloromethane, in quartz cuvettes.[5]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and

comparison of substituted isobenzofurans.
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Caption: Workflow for Spectroscopic Analysis of Isobenzofurans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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